1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Description
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (molecular formula: C₁₇H₁₃ClN₂O₂) is a pyrazole-based carboxylic acid derivative featuring a 4-chlorobenzyl group at the N1 position and a phenyl substituent at the C3 position. Its structure is characterized by a planar pyrazole ring, with the carboxylate group at C5 contributing to hydrogen-bonding capabilities. The compound is primarily utilized in medicinal chemistry as a precursor for inhibitors targeting enzymes like fatty acid amide hydrolase (FAAH) .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-8-6-12(7-9-14)11-20-16(17(21)22)10-15(19-20)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVZCWIBFHZVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, phenylhydrazine reacts with acetylacetone to form 3-phenyl-1H-pyrazole.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction. 4-Chlorobenzyl chloride reacts with the pyrazole derivative in the presence of a base such as potassium carbonate.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 5-position of the pyrazole ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C17H13ClN2O2
- CAS Number : 1020238-82-7
- Structural Characteristics : The compound features a pyrazole ring substituted with a chlorobenzyl and phenyl group, contributing to its biological activity.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can inhibit cancer cell proliferation. A specific case study demonstrated that pyrazole derivatives could induce apoptosis in breast cancer cells through the modulation of signaling pathways related to cell survival and death.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases. A notable study highlighted the efficacy of related pyrazole compounds in reducing inflammation in animal models of arthritis.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Research indicates that pyrazole derivatives can exhibit antibacterial and antifungal activities. A specific study reported that certain derivatives showed effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in developing new antimicrobial agents.
Herbicidal Activity
The compound's structural features suggest potential herbicidal activity, making it a candidate for agricultural applications. Preliminary studies have indicated that similar compounds can inhibit the growth of various weed species, providing a basis for further exploration in herbicide development.
Insecticidal Properties
Research into the insecticidal properties of pyrazole derivatives has shown promise. Compounds with similar structures have been tested against agricultural pests, demonstrating effective mortality rates. This suggests that this compound could be developed into an effective insecticide.
Polymer Chemistry
In material science, derivatives of this compound have been explored for their potential use in polymer synthesis. The unique reactivity of the carboxylic acid group allows for incorporation into various polymer matrices, potentially enhancing mechanical properties or introducing functional characteristics.
Photovoltaic Applications
Recent studies have investigated the use of pyrazole derivatives in organic photovoltaic devices. The ability to tune electronic properties through structural modifications opens avenues for developing more efficient solar cells.
Data Summary
| Application Area | Specific Use | Relevant Studies/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cells |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Antimicrobial | Effective against Staphylococcus aureus | |
| Agrochemicals | Herbicides | Inhibits growth of weed species |
| Insecticides | Effective against agricultural pests | |
| Material Science | Polymer Chemistry | Enhances mechanical properties |
| Photovoltaics | Used in organic solar cells |
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
Key Observations :
- Chlorine and fluorine substitutions enhance electrophilicity and metabolic stability compared to non-halogenated analogs .
Analogs with Functional Group Variations
Key Observations :
- Hydroxyethyl and ketone groups increase polarity, making these analogs more suitable for aqueous formulations .
- Methoxy and tert-butyl groups modulate electronic and steric properties, affecting binding affinities in enzyme inhibition assays .
Heterocyclic Ring Modifications
Key Observations :
- Hydroxyphenyl analogs are prone to oxidation but offer versatile coordination chemistry .
Biological Activity
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C17H13ClN2O2
- Molecular Weight : 312.75 g/mol
- CAS Number : [specific CAS number not provided in search results]
Biological Activity Overview
Research indicates that compounds within the pyrazole class, including this compound, exhibit a variety of biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties. The specific compound's activity is largely influenced by its structural features.
The biological activity of pyrazole derivatives often involves interactions with various biological targets, including enzymes and receptors. For instance, pyrazole compounds have been studied for their inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, derivatives have shown promising results against cancer cell lines by inducing apoptosis and inhibiting proliferation.
Anticancer Activity
A study focused on the synthesis of pyrazole derivatives demonstrated that certain structural modifications enhance their potency against cancer cell lines. For instance, compounds with a phenyl group at the 3-position exhibited significant inhibition of CDK2 and CDK9, with IC50 values as low as 0.36 µM for CDK2 .
Anti-inflammatory Effects
Research has indicated that pyrazole derivatives can inhibit inflammatory pathways. For example, a related compound demonstrated efficacy in reducing pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Properties
Some studies have explored the antimicrobial potential of pyrazole derivatives against various pathogens. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Comparative Table of Biological Activities
Q & A
Q. Q1. What is the recommended synthetic route for 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, and what are the critical parameters?
A1. The compound is typically synthesized via a multi-step approach involving:
- Condensation reactions : Pyrazole precursors (e.g., substituted hydrazines) react with β-keto esters or diketones to form the pyrazole ring .
- N-Benzylation : The 4-chlorobenzyl group is introduced via nucleophilic substitution using 4-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Hydrolysis : The ester group is hydrolyzed to the carboxylic acid using NaOH or HCl in aqueous/organic solvent mixtures.
Key parameters : Temperature control during cyclization (60–80°C), stoichiometric ratios of reagents, and reaction time (12–24 hours) are critical for yield optimization .
Q. Q2. What spectroscopic techniques are essential for structural confirmation?
A2. Use a combination of:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups, δ 5.2–5.5 ppm for benzyl-CH₂) .
- FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 337.07 for C₁₇H₁₃ClN₂O₂) .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve yield and purity?
A3. Systematic optimization strategies include:
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce aryl groups .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while EtOH/H₂O mixtures improve hydrolysis efficiency .
- Purification : Column chromatography (silica gel, eluent: hexane/EtOAc gradient) or recrystallization (from EtOH/H₂O) to remove unreacted 4-chlorobenzyl halides .
Q. Q4. What computational methods are suitable for studying structure-activity relationships (SAR)?
A4.
- Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). The carboxylic acid group may act as a hydrogen bond donor .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The electron-withdrawing Cl on the benzyl group increases electrophilicity .
- MD simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories in GROMACS) .
Q. Q5. How can researchers address discrepancies in biological activity data across studies?
A5.
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer assays).
- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- SAR refinement : Synthesize analogs (e.g., replacing Cl with F or methyl groups) to isolate contributions of specific substituents .
Q. Q6. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
A6.
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization.
- Temperature gradients : Gradual cooling from 40°C to 4°C promotes single-crystal growth.
- Co-crystallization : Add co-formers (e.g., nicotinamide) to stabilize crystal lattice .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Characterization
Q. Table 2. In Vitro Assays for Biological Evaluation
| Assay Type | Protocol Highlights | Target Application |
|---|---|---|
| Antibacterial (MIC) | Broth microdilution (24 h, 37°C) vs. S. aureus | Anti-infective agents |
| Cytotoxicity (MTT) | 48 h exposure to HeLa cells | Anticancer research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
